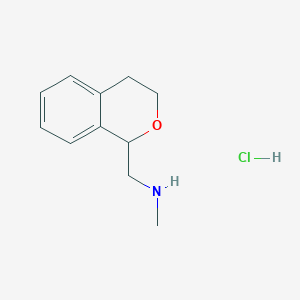

2,2-Dimethyl-2'-thiomethylbutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

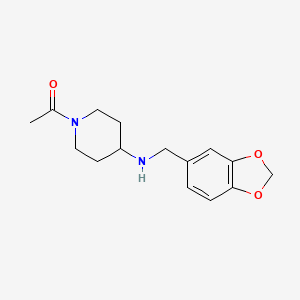

2,2-Dimethyl-2'-thiomethylbutyrophenone (DTMB) is an organic compound commonly used in the synthesis of organic compounds. It is a valuable tool in the synthesis of organic compounds due to its unique properties and its ability to react with a variety of other compounds. It is a versatile reagent and has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Photoinitiated Cross-linking Applications

2,2-Dimethyl-2'-thiomethylbutyrophenone has been studied for its role in the photoinitiated cross-linking of polymers. Lecamp et al. (2001) explored the thiol–ene cross-linking of a dimethacrylate polyether in the presence of a similar compound, 2,2-dimethyl-2-hydroxy acetophenone, revealing insights into the kinetics of the process and its dependence on variables like temperature, photoinitiator concentration, and ultraviolet light intensity (Lecamp et al., 2001).

Photocycloaddition Reactions

Margaretha et al. (2007) studied the photocycloaddition reactions of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a structurally related compound, with various substrates. Their findings contribute to understanding the regiospecificity and stereospecificity of these photocycloaddition reactions, which are fundamental in chemical synthesis and material science (Margaretha et al., 2007).

Applications in Organometallic Chemistry

Research by Donovalová et al. (1996) provides insights into the use of 1,4-Dimethyl-2,3-diphenylfulvene, a compound related to this compound, as a precursor in the synthesis of transition metal complexes. This has implications for the development of new materials and catalysts in organometallic chemistry (Donovalová et al., 1996).

Biodegradation of Related Compounds

Ji et al. (2019) focused on the biodegradation of 2,6-Dimethylphenol, a structurally similar compound, highlighting the potential of microbial degradation for environmental remediation. This research is significant for understanding the biodegradation pathways of similar compounds in nature (Ji et al., 2019).

Selective Cleavage of Ethers

Marković and Vogel (2004) investigated the selective cleavage of ethers, including compounds like 2,3-dimethylbut-2-en-1-yl ether, using diphenyldisulfone. This research contributes to the understanding of selective reactions in organic synthesis, which could be applicable to the manipulation of this compound and related compounds (Marković & Vogel, 2004).

Resolution of Enantiomers

Barderas and Duprat (1994) worked on the resolution of the enantiomers of β-dimethylaminobutyrophenone, a compound related to this compound. Their methodology in separating enantiomers can be insightful for similar compounds, especially in the context of chiral chemistry and pharmaceutical applications (Barderas & Duprat, 1994).

properties

IUPAC Name |

2,2-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAQAYJCAPMOCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642428 |

Source

|

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898765-28-1 |

Source

|

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)